molecular formula C90H146N4O2S5 B14784496 Tpb812-cho

Tpb812-cho

Cat. No.: B14784496
M. Wt: 1476.5 g/mol
InChI Key: FZIWCPXGGFQBCS-UHFFFAOYSA-N
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Description

Tpb812-cho (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzothiophene-carboxylic acid family, characterized by a sulfur-containing heterocyclic ring fused to a benzene ring and a carboxylic acid substituent. Key physicochemical properties include:

  • Topological Polar Surface Area (TPSA): 65.54 Ų
  • GI Absorption: High
  • BBB Permeability: Yes
  • CYP Inhibition: CYP1A2 inhibitor

Synthesis: this compound is synthesized via refluxing with thionyl chloride (SOCl₂) and ethanol, followed by pH adjustment and purification using silica gel column chromatography .

Properties

Molecular Formula

C90H146N4O2S5

Molecular Weight

1476.5 g/mol

IUPAC Name

3,27-bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde

InChI

InChI=1S/C90H146N4O2S5/c1-7-13-19-25-31-37-41-45-51-57-63-71(61-55-49-43-35-29-23-17-11-5)67-93-81-77(87-83(93)89-85(99-87)73(75(69-95)97-89)65-59-53-47-39-33-27-21-15-9-3)79-80(92-101-91-79)78-82(81)94(68-72(62-56-50-44-36-30-24-18-12-6)64-58-52-46-42-38-32-26-20-14-8-2)84-88(78)100-86-74(76(70-96)98-90(84)86)66-60-54-48-40-34-28-22-16-10-4/h69-72H,7-68H2,1-6H3

InChI Key

FZIWCPXGGFQBCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C3=C1C4=C(S3)C(=C(S4)C=O)CCCCCCCCCCC)C5=NSN=C5C6=C2N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TPB812-CHO involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: TPB812-CHO undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

TPB812-CHO has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TPB812-CHO involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tpb812-cho with structurally and functionally related compounds, focusing on molecular properties, bioactivity, and synthesis pathways:

Property This compound (C₉H₅BrO₂S) 7-Bromobenzo[b]thiophene-2-carboxylic acid (C₉H₅BrO₂S) 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (C₁₀H₇BrO₂S) Benzobithiophene-2-carboxylic acid (C₉H₆O₂S) (3-Bromo-5-chlorophenyl)boronic acid (C₆H₅BBrClO₂)
Molecular Weight 257.10 257.10 271.13 178.21 235.27
TPSA (Ų) 65.54 65.54 65.54 65.54 40.46
GI Absorption High High High High High
BBB Permeability Yes Yes Yes Yes Yes
CYP Inhibition CYP1A2 Not reported Not reported Not reported None
Solubility Soluble Soluble Soluble Soluble 0.24 mg/mL
Key Structural Feature 7-Br substitution 7-Br substitution 6-Br, 4-CH₃ substitution No halogen BBrClO₂ group
Synthetic Route SOCl₂/ethanol reflux Similar to this compound Similar to this compound Direct carboxylation Pd-catalyzed coupling

Key Observations:

Structural Analogues (Benzothiophene Derivatives): 7-Bromobenzo[b]thiophene-2-carboxylic acid shares identical molecular weight and TPSA with this compound, suggesting similar pharmacokinetic behavior. However, its CYP inhibition profile remains unstudied . This modification may improve membrane permeability but could reduce aqueous solubility . Benzobithiophene-2-carboxylic acid lacks halogenation, resulting in lower molecular weight and reduced electrophilic reactivity. This makes it less suitable for targeted covalent binding in drug design .

Functional Analogues (Boronic Acids): (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) diverges structurally but shares high GI absorption and BBB permeability. Its boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for bioconjugation .

Contradictions in Data: While this compound is a CYP1A2 inhibitor, its closest structural analogue (7-bromo variant) lacks reported CYP data, creating ambiguity in structure-activity relationships . Boronic acid derivatives show comparable bioavailability scores (0.55) to this compound but differ significantly in synthetic accessibility (2.07 vs.

Research Implications

  • Drug Design: this compound’s bromine atom and CYP1A2 inhibition make it a candidate for central nervous system (CNS) drug development, where BBB permeability is critical .
  • Synthetic Chemistry: The boronic acid analogue’s Pd-catalyzed synthesis offers scalability advantages over this compound’s thionyl chloride route, which involves hazardous reagents .
  • Toxicity: this compound carries a "warning" label due to unspecified toxicity, whereas its methyl-substituted analogue may offer safer alternatives with similar bioactivity .

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